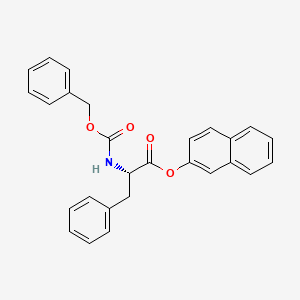

Z-L-phenylalanine 2-naphthyl ester

Description

Significance of Alpha-Amino Acid Esters in Chemical Biology

Alpha-amino acid esters are derivatives of alpha-amino acids where the carboxylic acid group has been converted into an ester. ebi.ac.uk This modification is crucial in chemical biology for several reasons. Alpha-amino acid ester hydrolases (AEHs) are enzymes that catalyze both the hydrolysis and synthesis of these esters. ebi.ac.uk This catalytic activity is harnessed for various biotechnological applications, including the synthesis of widely used antibiotics like ampicillin (B1664943) and cephalosporins. ebi.ac.uk

In the realm of organic chemistry and drug discovery, alpha-amino acid esters serve as important building blocks. They are utilized in the synthesis of complex molecules, such as chiral α-quaternary glutamic acid derivatives, which are found in biologically significant molecules and natural products. acs.org The esterification of the amino acid can also influence its reactivity and solubility, making it a valuable strategy in prodrug design. For instance, α-amino acid esters of the antitumor agent camptothecin (B557342) have been shown to convert to the active drug form. nih.gov

Overview of Naphthyl Esters as Probes and Substrates

Naphthyl esters are compounds that, upon hydrolysis, release naphthol, a highly fluorescent molecule. google.com This property makes them excellent fluorogenic substrates for detecting and quantifying the activity of various enzymes, including esterases. google.comnih.gov The development of fluorescent probes is a significant area of research due to their potential for rapid and sensitive detection of enzyme presence and activity in diverse samples. nih.gov

Naphthalene (B1677914) derivatives, in general, are valued for their photophysical properties, including high quantum yield and photostability, which are desirable characteristics for fluorescent probes. researchgate.net These probes can be designed to be "off-on," where they are non-fluorescent until acted upon by a specific enzyme, or ratiometric, where they exhibit a change in fluorescence wavelength upon enzymatic cleavage. nih.gov Naphthyl esters have been successfully employed in colorimetric and fluorometric assays for a variety of proteases, offering higher sensitivity compared to other ester derivatives. google.comnih.gov

Historical Context of Phenylalanine Derivatives in Biocatalysis and Peptide Chemistry

Phenylalanine derivatives have long been integral to the fields of biocatalysis and peptide chemistry. In biocatalysis, they are important chiral building blocks for the synthesis of various pharmaceuticals. acs.org The enzymatic synthesis of D-phenylalanines, for example, is a widely explored area, with protein engineering techniques being used to create tailored biocatalysts for these processes. acs.org

In peptide chemistry, protected amino acids like Z-L-phenylalanine (where "Z" represents the benzyloxycarbonyl protecting group) are fundamental for the stepwise synthesis of peptides. The protecting group prevents unwanted reactions at the amino terminus while the carboxyl group is activated for peptide bond formation. Phenylalanine derivatives have also been used to study the specificity of enzymes. For example, N-acetyl-DL-phenylalanine β-naphthyl ester is a known chromogenic substrate for the enzyme chymotrypsin (B1334515). medchemexpress.com The study of how enzymes interact with various phenylalanine derivatives helps in understanding their mechanism of action and substrate preferences. nih.govarxiv.org

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C26H21NO3 |

| Molecular Weight | 395.46 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 156°C to 158°C |

Research Applications

| Application | Enzyme Studied | Description |

| Enzyme Substrate | Chymotrypsin, Serine Proteases | Used as a chromogenic and fluorogenic substrate to measure enzyme activity. medchemexpress.comnih.gov The enzymatic hydrolysis of the ester bond releases 2-naphthol (B1666908), which can be detected colorimetrically or fluorometrically. google.com |

| Protease Assays | Various Proteases | Naphthyl ester derivatives, in general, are used for sensitive colorimetric assays of proteases like trypsin and chymotrypsin. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H23NO4 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

naphthalen-2-yl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C27H23NO4/c29-26(32-24-16-15-22-13-7-8-14-23(22)18-24)25(17-20-9-3-1-4-10-20)28-27(30)31-19-21-11-5-2-6-12-21/h1-16,18,25H,17,19H2,(H,28,30)/t25-/m0/s1 |

InChI Key |

OIFLAYGUGJCZKM-VWLOTQADSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for Z L Phenylalanine 2 Naphthyl Ester

Classical Organic Synthesis Methodologies for Esterification

The formation of the ester linkage between N-benzyloxycarbonyl (Z)-L-phenylalanine and 2-naphthol (B1666908) is the cornerstone of synthesizing Z-L-phenylalanine 2-naphthyl ester. Classical methods for this transformation often rely on the activation of the carboxylic acid group of the protected amino acid.

One of the most common and mildest methods is the Steglich esterification . This reaction utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. organic-chemistry.orgrsc.org The subsequent nucleophilic attack by 2-naphthol on this intermediate yields the desired ester. To enhance the reaction rate and prevent the formation of the undesired N-acylurea byproduct, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is crucial. organic-chemistry.orgrsc.org The role of DMAP is to act as an acyl transfer reagent, forming a more reactive acylpyridinium species. organic-chemistry.orgcore.ac.uk

Key Features of Steglich Esterification:

Mild Conditions: The reaction proceeds at room temperature, which is advantageous for preserving the integrity of the acid-labile Z-protecting group and preventing racemization of the chiral center. organic-chemistry.org

High Yield: This method generally provides good to high yields of the ester product.

Byproduct Formation: A significant drawback is the formation of N,N'-dicyclohexylurea (DCU), which is often difficult to remove completely from the reaction mixture. rsc.org Using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can simplify purification. rsc.org

Another classical approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride . This is typically achieved by treating Z-L-phenylalanine with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with 2-naphthol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. While effective, this method can be harsh and may lead to side reactions or racemization if not carefully controlled.

A third method involves the use of N-hydroxysuccinimide esters of N-protected amino acids. These active esters are stable, often crystalline, solids that can be prepared beforehand and stored. core.ac.uk The esterification is then achieved by reacting the Z-L-phenylalanine-N-hydroxysuccinimide ester with 2-naphthol in the presence of a base like DMAP. core.ac.ukcore.ac.uk This procedure is simple, proceeds under mild conditions, and generally produces high yields of the desired product. core.ac.uk

| Method | Activating Agent(s) | Key Advantages | Key Disadvantages |

| Steglich Esterification | DCC (or EDC), DMAP | Mild conditions, good yields | DCU byproduct can be difficult to remove |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Highly reactive intermediate | Harsh conditions, risk of racemization |

| Active Ester Method | N-hydroxysuccinimide | Stable intermediate, mild conditions, simple procedure | Requires pre-synthesis of the active ester |

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis has emerged as a powerful and green alternative for the preparation of amino acid esters. These methods utilize enzymes, most notably lipases, to catalyze the esterification reaction with high selectivity and under mild conditions. nih.govutupub.fi

Lipases are particularly well-suited for this transformation due to their ability to function in organic solvents and their high chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of this compound, a lipase (B570770) would catalyze the direct condensation of Z-L-phenylalanine with 2-naphthol. The use of an N-protected amino acid like Z-L-phenylalanine often improves the miscibility of the reactants in organic media, leading to higher reaction yields compared to using free amino acids. capes.gov.br

Several factors are critical for the success of lipase-catalyzed esterification:

Enzyme Source: Lipases from different microorganisms (e.g., Candida antarctica, Thermomyces lanuginosus, Pseudomonas cepacia) exhibit varying activities and selectivities. mdpi.comnih.gov Screening different lipases is often necessary to find the optimal catalyst for a specific reaction. nih.gov

Solvent: The choice of organic solvent is crucial as it affects enzyme activity and substrate solubility. mdpi.com

Water Content: A small amount of water is often necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis).

Immobilization: Immobilizing the lipase on a solid support can enhance its stability, reusability, and ease of separation from the reaction mixture. nih.govnih.gov

While direct enzymatic synthesis of this specific ester is not widely documented in detail, the principles are well-established for similar N-protected amino acid esters. capes.gov.brgoogle.com The process offers significant advantages in terms of environmental impact and reaction specificity.

Protecting Group Chemistry in the Synthesis of Phenylalanine Esters

Protecting groups are fundamental in the synthesis of amino acid derivatives like this compound to ensure chemoselectivity. organic-chemistry.orgwikipedia.org They temporarily block reactive functional groups, preventing them from participating in unwanted side reactions.

Amino Group Protection: The most prominent protecting group in the target molecule is the benzyloxycarbonyl (Z or Cbz) group attached to the nitrogen atom of L-phenylalanine. nih.gov The Z-group is introduced by reacting L-phenylalanine with benzyl (B1604629) chloroformate under basic conditions.

Key characteristics of the Z-group:

Stability: It is stable to the mildly basic and acidic conditions often employed in esterification and peptide coupling reactions. uchicago.edu

Cleavage: It is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. uchicago.edu This cleavage method is clean and efficient.

Orthogonality: The Z-group is orthogonal to other protecting groups like the tert-butyloxycarbonyl (Boc) group (which is acid-labile) and the fluorenylmethyloxycarbonyl (Fmoc) group (which is base-labile). organic-chemistry.orgnih.gov This allows for selective deprotection strategies in more complex syntheses.

Other common N-protecting groups used in phenylalanine chemistry include Boc and Fmoc, each with its own specific conditions for introduction and removal. organic-chemistry.orgresearchgate.net

Carboxyl Group Protection: In the context of the target molecule, the carboxyl group is functionalized as a 2-naphthyl ester. However, in broader synthetic strategies involving phenylalanine, the carboxyl group itself may need to be protected, for example, as a methyl, ethyl, or benzyl ester. wikipedia.orgacs.org These ester protecting groups are typically introduced via acid-catalyzed esterification (Fischer esterification) or by alkylation of a carboxylate salt. acs.orgnih.gov The choice of ester depends on the desired deprotection conditions.

Stereoselective Synthesis of L-Phenylalanine Ester Derivatives

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during the synthesis of L-phenylalanine derivatives. The L-configuration is essential for the biological activity and specific recognition of many of these compounds. Racemization, the process that leads to a mixture of L- and D-enantiomers, can occur under certain reaction conditions, particularly during the activation of the carboxyl group. nih.gov

The risk of racemization is highest when the carboxyl group is converted into a highly reactive intermediate. For instance, in the Steglich esterification, the formation of the O-acylisourea intermediate can be susceptible to racemization. However, the addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or using milder conditions can effectively suppress this side reaction. researchgate.net

Methods that avoid harsh conditions are generally preferred for stereoselective synthesis.

Enzymatic methods (as described in 2.2) are inherently stereoselective, as enzymes typically act on only one enantiomer of a racemic mixture or preserve the stereochemistry of a pure enantiomer. utupub.fi

The use of bulky N-protecting groups, such as the 9-phenyl-9-fluorenyl (Pf) group , has been shown to be exceptionally effective at preventing racemization at the α-center, even under basic conditions that would typically promote enolization and loss of stereointegrity. nih.gov

The choice of coupling reagents and reaction conditions in classical synthesis must be carefully optimized to ensure that the final this compound product retains the desired L-configuration with high enantiomeric purity. nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy (Raman and Infrared) for Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of Z-L-phenylalanine 2-naphthyl ester by identifying the characteristic vibrational modes of its constituent functional groups. The spectrum is a composite of vibrations from the benzyloxycarbonyl (Z) group, the phenylalanine backbone, and the 2-naphthyl ester moiety.

Key vibrational bands are critical for conformational analysis. The spectrum displays multiple carbonyl (C=O) stretching bands due to the presence of the urethane, amide, and ester functionalities. The position of the amide I band (primarily C=O stretch), typically found between 1630 and 1680 cm⁻¹, is particularly sensitive to hydrogen bonding and the local dihedral angles (φ, ψ) of the peptide backbone, making it a valuable probe for secondary structure.

The urethane and ester C=O stretching vibrations are expected at higher frequencies, typically in the 1700-1760 cm⁻¹ range. The precise frequencies can differentiate between various rotational isomers. Furthermore, the N-H stretching frequency, observed around 3300 cm⁻¹, provides direct evidence of hydrogen-bonding interactions, which are crucial in stabilizing specific conformations in the solid state or in non-polar solvents.

Vibrations associated with the aromatic rings (phenyl and naphthyl) produce a series of sharp bands in the 1450-1600 cm⁻¹ (C=C stretching) and 690-900 cm⁻¹ (C-H out-of-plane bending) regions. These modes can be influenced by stacking interactions between the aromatic systems, offering further insight into the molecule's three-dimensional arrangement.

Table 1: Predicted Characteristic Infrared (IR) and Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Amide | ~3300 | Sensitive to hydrogen bonding; shifts to lower frequency when H-bonded. |

| Aromatic C-H Stretch | Phenyl, Naphthyl | 3000 - 3100 | |

| Aliphatic C-H Stretch | CH₂, CH | 2850 - 3000 | |

| Urethane C=O Stretch | Z-group | ~1730 - 1750 | |

| Ester C=O Stretch | Naphthyl Ester | ~1720 - 1740 | |

| Amide I (C=O Stretch) | Phenylalanine Linkage | ~1650 - 1680 | Position is highly sensitive to conformation and H-bonding. |

| Aromatic C=C Stretch | Phenyl, Naphthyl | 1450 - 1600 | Multiple sharp bands characteristic of the aromatic rings. |

| Amide II (N-H Bend) | Phenylalanine Linkage | ~1510 - 1550 | Coupled N-H bending and C-N stretching mode. |

| C-O Stretch | Ester, Urethane | 1000 - 1300 | Multiple bands corresponding to C-O single bond vibrations. |

| Aromatic C-H Bend | Phenyl, Naphthyl | 690 - 900 | Out-of-plane bending modes, useful for substitution pattern analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of this compound in solution. Both ¹H and ¹³C NMR provide a detailed atom-by-atom map of the molecular framework.

In the ¹H NMR spectrum, the protons of the phenyl, benzyl (B1604629), and naphthyl groups resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The diastereotopic protons of the benzylic methylene (CH₂) in the Z-group and the β-methylene of the phenylalanine side chain often appear as complex multiplets due to restricted bond rotation, providing information on conformational dynamics. The α-proton of the chiral phenylalanine center is expected to appear as a multiplet around 4.5-5.0 ppm, with its chemical shift and coupling constants to the adjacent N-H and β-CH₂ protons being highly dependent on the backbone dihedral angles.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The three distinct carbonyl carbons of the urethane, amide, and ester groups are readily identified in the downfield region of the spectrum (168-175 ppm). The chemical shifts of the α- and β-carbons of the phenylalanine residue are indicative of the local electronic environment and conformation. Analysis of ¹³C NMR spectra in different solvents can also reveal information about intermolecular interactions, such as hydrogen bonding, which influences the chemical shift of the carbonyl carbons. dntb.gov.ua

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenylalanine α-CH | 4.7 - 4.9 | 55 - 57 | Coupled to NH and β-CH₂ protons. |

| Phenylalanine β-CH₂ | 3.1 - 3.3 | 37 - 39 | Diastereotopic protons, likely a complex multiplet. |

| Phenylalanine Phenyl | 7.1 - 7.3 | 127 - 130 (Ar-CH), 136 (Ar-C) | |

| Z-Group Benzyl CH₂ | ~5.1 | ~67 | |

| Z-Group Phenyl | ~7.3 | 128 - 129 (Ar-CH), 136 (Ar-C) | |

| Naphthyl Protons | 7.2 - 7.9 | 118 - 135 | Aromatic protons with characteristic splitting patterns. |

| Amide NH | 5.2 - 5.5 | - | Position and broadening are solvent and temperature dependent. |

| Urethane C=O | - | ~156 | |

| Amide C=O | - | ~170 | |

| Ester C=O | - | ~172 | |

| Naphthyl C-O | - | ~148 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) in Solution and Solid State

The electronic absorption and emission properties of this compound are dominated by the naphthyl moiety, which acts as the primary chromophore and fluorophore. The UV-Vis absorption spectrum is expected to show characteristic bands for the π→π* transitions of the aromatic systems. The phenylalanine and benzyloxycarbonyl groups contribute to absorption in the 250-270 nm range. The 2-naphthyl group exhibits stronger and more distinct absorption bands at higher wavelengths, typically with maxima around 280 nm and extending above 320 nm.

Fluorescence spectroscopy provides further insight into the electronic structure and local environment of the molecule. Upon excitation of the naphthyl chromophore, the compound is expected to exhibit fluorescence. Based on data from 2-naphthol (B1666908), the emission maximum is highly sensitive to the environment, particularly solvent polarity and protonation state. In a neutral, non-polar environment, the emission is typically in the near-UV range (~350-360 nm). aatbio.comfranklycaroline.com The fluorescence quantum yield and lifetime are sensitive indicators of conformational changes that affect the quenching of the excited state, such as interactions with the other aromatic rings within the molecule.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Wavelength (nm) | Transition | Notes |

| UV Absorption (λ_max1) | ~260-270 | π→π | Phenylalanine and Benzyl groups |

| UV Absorption (λ_max2_) | ~280-330 | π→π | 2-Naphthyl group |

| Fluorescence Excitation (λ_ex_) | ~330 | S₀→S₁ | Corresponds to the longest wavelength absorption band. |

| Fluorescence Emission (λ_em_) | ~355 | S₁→S₀ | Expected in aprotic solvents; subject to solvent shifts. |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a critical technique for analyzing the chiral conformation of this compound in solution. The chirality of the molecule originates from the L-phenylalanine stereocenter (α-carbon). The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is exquisitely sensitive to the three-dimensional arrangement of the chromophores (phenyl, naphthyl, and amide groups) around this chiral center.

The CD spectrum is expected to show multiple Cotton effects corresponding to the electronic transitions of the various chromophores. The n→π* transition of the amide bond, typically around 210-230 nm, and the π→π* transitions of the aromatic rings at lower wavelengths provide a detailed fingerprint of the molecule's preferred conformation. osti.gov The sign and magnitude of these CD bands are directly related to the backbone dihedral angles and the relative orientation of the aromatic side chains. Studies on related phenylalanine derivatives have shown that aromatic interactions can lead to distinct CD signatures, indicative of ordered structures. nih.govchemrxiv.org Therefore, CD spectroscopy can be used to monitor conformational changes induced by solvent, temperature, or intermolecular aggregation.

Mass Spectrometric Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) provides unambiguous confirmation of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to within a few parts per million, confirming the molecular formula C₂₇H₂₃NO₄ (Monoisotopic Mass: 425.1627 u).

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure through controlled fragmentation of the molecular ion. The fragmentation pattern provides a roadmap of the molecule's connectivity. Key predicted fragmentation pathways for the [M+H]⁺ ion include:

Loss of benzyl alcohol (108 u): A characteristic fragmentation of the N-benzyloxycarbonyl (Z) group, often proceeding through a rearrangement to yield a protonated isocyanate intermediate. researchgate.net

Cleavage of the ester bond: This can result in the loss of 2-naphthol (144 u) or the formation of a 2-naphthyloxycarbonyl cation.

Amide bond cleavage: Scission of the amide bond can lead to fragments corresponding to the Z-phenylalanyl portion and the naphthyl ester.

Side-chain cleavage: Loss of the benzyl group from the phenylalanine side chain can also be observed.

These fragmentation patterns not only confirm the identity of the compound but also serve as a sensitive method for assessing its purity, as impurities would exhibit different molecular weights and fragmentation behaviors.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Fragmentation Pathway |

| [M+H]⁺ | 426.1700 | Protonated Molecular Ion |

| [M+Na]⁺ | 448.1519 | Sodiated Molecular Ion |

| [M+H - C₇H₈O]⁺ | 318.0968 | Loss of benzyl alcohol from Z-group |

| [M+H - C₁₀H₈O]⁺ | 282.1281 | Loss of 2-naphthol from ester |

| [C₁₇H₁₆NO₃]⁺ | 298.1125 | Cleavage of ester C-O bond |

| [C₁₀H₇]⁺ | 127.0542 | Naphthyl cation |

Biochemical and Biocatalytic Investigations

Enzymatic Hydrolysis by Esterases and Proteases

Z-L-phenylalanine 2-naphthyl ester is a well-recognized substrate for various hydrolytic enzymes, particularly proteases like chymotrypsin (B1334515), and various esterases. The hydrolysis of the ester bond releases 2-naphthol (B1666908), a chromogenic product that facilitates the monitoring of enzyme activity.

Kinetics and Mechanism of Ester Hydrolysis

The enzymatic hydrolysis of esters, including this compound, by serine proteases such as chymotrypsin, generally proceeds through a well-established two-step mechanism involving an acyl-enzyme intermediate. This mechanism can be summarized as follows:

Acylation: The enzyme (EH) binds the substrate (S) to form a Michaelis-Menten complex (EH-S). The serine residue in the enzyme's active site then performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester (2-naphthol) and forming an acyl-enzyme intermediate (E-Ac).

Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release the carboxylic acid product (Z-L-phenylalanine) and regenerate the free enzyme (EH).

Kinetic studies on the hydrolysis of similar N-acyl-L-phenylalanine esters by chymotrypsin have provided insights into the rate-limiting steps of this process. For instance, studies on the hydrolysis of N-acetyl-L-phenylalanine ethyl ester have helped to elucidate the individual steps in the reaction. nih.gov Research on the acylation of α-chymotrypsin by various specific ester substrates has provided strong evidence for the formation of a tetrahedral intermediate during the acylation step. nih.gov

Substrate Specificity Profiling for Microbial Serine Proteases (e.g., Subtilisin)

Information regarding the specific use of this compound for the substrate specificity profiling of microbial serine proteases like subtilisin is not extensively documented in the provided search results. However, the general principle of using a library of synthetic substrates to probe the S1 subsite specificity of proteases is a common practice. The bulky naphthyl group and the Z-protected phenylalanine residue would make this substrate informative for understanding the steric and hydrophobic preferences of the S1' and S1 subsites of proteases, respectively.

Evaluation as Chromogenic Substrates for Protease Activity Assays

Naphthyl ester derivatives are recognized for their utility as highly sensitive chromogenic substrates in protease activity assays. The enzymatic release of α-naphthol can be coupled to a diazonium salt to produce a colored azo dye, allowing for convenient spectrophotometric measurement of enzyme activity. This method is noted to be more sensitive than using corresponding methyl or ethyl ester derivatives.

Enzyme Engineering for Modified Catalytic Performance

The field of enzyme engineering focuses on modifying enzyme structures to enhance their catalytic properties, such as activity, stability, and substrate specificity. While the search results provide information on the systematic engineering of E. coli for the biosynthesis of L-phenylalanine from inexpensive aromatic precursors nih.gov, specific details on the engineering of proteases or esterases to improve the hydrolysis of this compound are not available in the provided literature.

Biocatalytic Transformations Involving Phenylalanine Derivatives

The broader class of phenylalanine derivatives is central to numerous biocatalytic transformations, showcasing the versatility of enzymes in stereoselective synthesis.

Stereoselective Ammonia (B1221849) Addition Reactions

A significant area of research in biocatalysis is the stereoselective addition of ammonia to the double bond of cinnamic acid and its derivatives to produce optically pure L-phenylalanine and its analogs. This transformation is primarily catalyzed by Phenylalanine Ammonia Lyases (PALs). These enzymes offer a green and efficient alternative to traditional chemical synthesis for the production of valuable chiral building blocks for the pharmaceutical and food industries.

Enzymatic Deprotection Strategies

The selective removal of protecting groups under mild conditions is a cornerstone of modern synthetic chemistry, particularly in peptide and medicinal chemistry. This compound, a doubly protected amino acid derivative, features two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the amine and the 2-naphthyl ester on the carboxyl group. Enzymatic strategies offer a highly selective and environmentally benign alternative to conventional chemical deprotection methods, which often require harsh reagents. Biocatalysts can target specific functional groups, minimizing side reactions and preserving stereochemical integrity.

Enzymatic Hydrolysis of the Naphthyl Ester Group

The 2-naphthyl ester moiety of this compound is a substrate for various hydrolases, most notably serine proteases like chymotrypsin and subtilisin. These enzymes recognize the bulky hydrophobic side chain of the phenylalanine residue and the aromatic naphthyl group, positioning the ester bond for nucleophilic attack at the active site.

The hydrolysis reaction releases 2-naphthol, a chromogenic compound that facilitates the monitoring of the enzymatic reaction spectrophotometrically. This property makes N-acylated phenylalanine naphthyl esters valuable substrates in biochemical assays to determine protease activity. medchemexpress.comnih.gov For instance, the hydrolysis of the related compound N-Acetyl-DL-phenylalanine β-naphthyl ester is a standard method for assaying chymotrypsin activity. medchemexpress.com

Key enzymes for this transformation include:

α-Chymotrypsin: This digestive enzyme from the pancreas exhibits a strong preference for cleaving peptide bonds and esters adjacent to large hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine. nih.govnih.gov The bulky naphthyl group of the substrate fits well into a hydrophobic pocket near the active site of chymotrypsin, promoting efficient catalysis. nih.gov Kinetic studies on similar substrates, like N-acetyl-L-phenylalanine ethyl ester, provide insight into the enzyme's mechanism, which proceeds via a tetrahedral intermediate. nih.govcapes.gov.br

Subtilisin: This microbial serine protease, often derived from Bacillus species, has broad substrate specificity and is active in various conditions, including organic solvents. nih.govresearchgate.net Its robustness makes it a valuable biocatalyst for synthetic applications. Like chymotrypsin, it effectively hydrolyzes esters of N-protected phenylalanine. nih.gov

Other Esterases: Various carboxylic ester hydrolases can also catalyze the cleavage of the naphthyl ester. nih.gov For example, esterases from Bacillus subtilis (like BS2) are known to hydrolyze ester protecting groups and could be applied in this context. nih.govnih.gov

The efficiency of the enzymatic hydrolysis is influenced by several factors, including pH, temperature, and the presence of organic co-solvents. The table below summarizes typical conditions and findings for the enzymatic hydrolysis of related phenylalanine esters.

| Enzyme | Substrate Analog | pH | Temperature (°C) | Key Findings | Reference |

| α-Chymotrypsin | N-acetyl-L-phenylalanyl peptides | 8.0 | 15-35 | Catalytic efficiency is dependent on the leaving group structure and temperature. | nih.gov |

| α-Chymotrypsin | N-benzoyl-L-tyrosine thiobenzyl ester | Not Specified | Not Specified | Showed high catalytic efficiency with a kcat of 37 s⁻¹. | nih.gov |

| Subtilisin BPN' | N-benzoyl-L-tyrosine thiobenzyl ester | Not Specified | Not Specified | Demonstrated very high activity with a kcat of 126 s⁻¹. | nih.gov |

| Subtilisin Carlsberg | N-acetyl-L-phenylalanine ethyl ester | Not Specified | Not Specified | Activity significantly increased in organic solvents like THF and acetonitrile. | researchgate.net |

Enzymatic Cleavage of the Benzyloxycarbonyl (Cbz) Group

The removal of the N-terminal Cbz group is another critical deprotection step. While traditionally accomplished by catalytic hydrogenation, enzymatic methods provide a milder and more selective alternative. nih.govresearchgate.net An enzyme class known as Cbz-ases (amidohydrolases) has been identified that specifically catalyzes the hydrolysis of the Cbz group from amino acids. nih.govresearchgate.net

A notable Cbz-deprotecting enzyme has been isolated from Sphingomonas paucimobilis. researchgate.net This enzyme displays high enantioselectivity, cleaving the Cbz group only from L-amino acids, leaving the D-enantiomers untouched. The reaction yields the free amino acid, benzyl (B1604629) alcohol, and carbon dioxide. nih.govresearchgate.net

The reaction proceeds as follows: Z-L-phenylalanine → L-phenylalanine + Benzyl alcohol + CO₂

This enzymatic deprotection can be performed under mild conditions, typically at a neutral pH (around 7.5) and at temperatures near 37°C, which preserves other sensitive functional groups within a molecule. nih.govresearchgate.net

Biocatalytic Cascade for Complete Deprotection

A powerful strategy involves combining multiple enzymes in a one-pot cascade reaction to achieve the complete deprotection of a doubly protected amino acid like this compound. nih.govnih.gov This approach leverages the high selectivity of each biocatalyst to sequentially remove the protecting groups without the need for intermediate purification steps. nih.gov

A potential two-step cascade would involve:

Ester Hydrolysis: An esterase or protease (e.g., from Bacillus subtilis or chymotrypsin) first hydrolyzes the 2-naphthyl ester to yield Z-L-phenylalanine.

Cbz Cleavage: A Cbz-ase then removes the benzyloxycarbonyl group to produce the final product, L-phenylalanine.

This biocatalytic cascade demonstrates the potential of enzymatic methods to perform multiple synthetic transformations in a single reaction vessel, offering a greener and more efficient route to the desired amino acid. nih.gov

Molecular Recognition and Imprinting Technologies

Design and Synthesis of Molecularly Imprinted Polymers (MIPs)

The creation of effective MIPs is a multi-step process that begins with the careful selection of components that will form the pre-polymerization complex. nih.gov This initial phase is critical as the interactions between the template molecule and the functional monomers dictate the ultimate selectivity and affinity of the resulting polymer. nih.gov

While Z-L-phenylalanine 2-naphthyl ester is primarily used as a template molecule to create specific recognition sites, the principles of MIP design can be extended to include indicator monomers. mdpi.com An indicator monomer is a functional monomer that also possesses signaling properties, such as fluorescence. mdpi.comcapes.gov.br When the target analyte binds to the imprinted cavity, the interaction with the indicator monomer causes a detectable change in the signal, for instance, an enhancement or quenching of fluorescence. nih.gov

The naphthyl group within this compound is a fluorophore. In a hypothetical scenario where a derivative of this compound is designed to be a polymerizable monomer, it could function as an indicator. The binding of a target analyte into the imprinted site could alter the microenvironment of the naphthyl fluorophore, leading to a measurable change in its fluorescence emission. omlc.org This approach allows for the creation of MIPs that not only bind the target but also signal its presence, forming the basis of a sensor. mdpi.com

The foundation of a successful MIP lies in the stability of the complex formed between the template (in this case, this compound) and the chosen functional monomers in the pre-polymerization mixture. nih.gov These interactions are typically non-covalent and include hydrogen bonds, ionic interactions, and hydrophobic interactions. mdpi.com

For a template like this compound, which has a carbamate (B1207046) group, an aromatic ring, and an ester group, several types of interactions are possible. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. nih.govnih.gov Functional monomers with complementary functionalities, such as methacrylic acid (MAA) or acrylamide, are often chosen to maximize these interactions. nih.gov The aromatic rings in the phenylalanine and naphthyl moieties can also participate in π-π stacking interactions with aromatic functional monomers like 4-vinylpyridine. capes.gov.br

Computational studies, such as Density Functional Theory (DFT), are increasingly used to predict the most stable template-monomer complexes and to guide the selection of the optimal functional monomer and its stoichiometry. nih.govnih.gov Spectroscopic techniques like ¹H NMR and UV-visible spectroscopy can be employed experimentally to study these interactions in solution before polymerization. nih.gov The strength of these interactions is a key determinant of the recognition properties of the final polymer. capes.gov.br

Table 1: Potential Interactions in the Pre-polymerization Complex

| Functional Group on Template (this compound) | Potential Interaction Type | Example Functional Monomer |

| Carbamate (N-H) | Hydrogen Bond Donor | Methacrylic Acid (MAA) |

| Carbonyls (C=O) | Hydrogen Bond Acceptor | Acrylamide |

| Phenyl & Naphthyl Rings | π-π Stacking | 4-Vinylpyridine |

| Naphthyl Group | Hydrophobic Interactions | Trifluoromethacrylic Acid |

Once the pre-polymerization complex is formed, the mixture is polymerized in the presence of a high concentration of a cross-linking monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). mdpi.comnih.gov This step is crucial for creating a rigid polymer matrix that preserves the shape and arrangement of the functional monomers within the imprinted cavity after the template is removed. mdpi.com

Several parameters of the polymerization process must be optimized to ensure high imprinting fidelity:

Polymerization Method: Bulk polymerization is a common method, which involves polymerizing the components into a solid block that is then ground and sieved to the desired particle size. oregonstate.edu However, other methods like precipitation, suspension, or surface imprinting can yield more uniformly sized and shaped particles, which is advantageous for chromatographic applications. mdpi.comacs.org

Initiator and Temperature: The choice of initiator (e.g., AIBN) and the polymerization temperature can affect the kinetics of the reaction and the morphology of the resulting polymer. nih.gov Lower temperatures are often preferred to minimize non-specific interactions and to preserve the integrity of the template-monomer complex.

Solvent (Porogen): The solvent, also known as the porogen, plays a critical role. It must dissolve all the components of the pre-polymerization mixture and also influences the porous structure of the final polymer. The polarity of the solvent can impact the strength of the non-covalent interactions that hold the template-monomer complex together. digitellinc.com

Optimization often involves a systematic variation of these parameters to find the conditions that result in the highest selectivity and binding capacity for the target molecule. nih.govnih.gov

Binding Site Characterization and Selectivity Assessment

After synthesis and removal of the template, the MIP must be evaluated to confirm its ability to selectively recognize and bind the target molecule.

A primary method for assessing the selectivity of MIPs is through high-performance liquid chromatography (HPLC), where the MIP is used as a chiral stationary phase (CSP). oregonstate.edunih.gov The ground and sieved MIP particles are packed into an HPLC column. oregonstate.edu A racemic mixture containing both the L- and D-enantiomers of a phenylalanine derivative, or a mixture of the template and structurally similar compounds, is then injected into the column. researchgate.net

The retention time of each compound is measured. A successful imprinting will result in the template molecule (this compound) being retained on the column longer than its enantiomer or other similar molecules. oregonstate.edu The selectivity of the MIP is often quantified by the imprinting factor (IF) and the separation factor (α). The IF is the ratio of the retention factor of the template on the MIP to its retention factor on a non-imprinted polymer (NIP) synthesized under identical conditions but without the template. youtube.com The separation factor is the ratio of the retention factors of the template and a competing analyte.

Table 2: Hypothetical Chromatographic Data for a this compound-Imprinted Polymer

| Analyte | Retention Time on MIP (min) | Retention Time on NIP (min) |

| This compound (Template) | 15.2 | 4.5 |

| Z-D-phenylalanine 2-naphthyl ester | 8.1 | 4.4 |

| N-acetyl-L-phenylalanine | 6.5 | 4.3 |

For templates like this compound, hydrogen bonding is a dominant force in the molecular recognition process. nih.govnih.gov The specificity of the imprinted cavity is largely due to the precise spatial arrangement of functional groups that can form hydrogen bonds with the template. nih.gov

The strength and geometry of these hydrogen bonds are critical for chiral recognition. nih.gov The polymer must be able to distinguish the three-dimensional orientation of the groups on the chiral center of the L-phenylalanine moiety from its D-enantiomer. This is achieved by locking the functional monomers into a rigid conformation around the template during polymerization. When the template is removed, the hydrogen-bonding groups remain in this pre-organized state, creating a cavity that is highly specific for the L-enantiomer. mdpi.comyoutube.com The presence of a stable hydrogen-bonded network is therefore a prerequisite for high enantioselectivity in MIPs designed for chiral separations. nih.goveuropa.eu

Applications in Selective Analyte Recognition and Separation

Due to the lack of specific research on molecularly imprinted polymers created with this compound as the template, there are no documented applications or research findings to report for this section. The potential for such a polymer in selective analyte recognition and separation remains hypothetical until specific studies are conducted and their results published.

Supramolecular Chemistry and Self Assembly Phenomena

Investigation of Self-Assembly Mechanisms of Aromatic Amino Acid Esters

The self-assembly of aromatic amino acid esters is primarily driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. For Z-L-phenylalanine 2-naphthyl ester, the mechanism would likely initiate with the formation of a basic structural motif. The peptide backbone can engage in intermolecular hydrogen bonding, a fundamental interaction in the formation of β-sheet-like structures, which are common in peptide self-assembly. rsc.org

The process is significantly influenced by the solvent environment. In aqueous solutions, the hydrophobic nature of the benzyl (B1604629) and naphthyl groups would drive the molecules to aggregate, minimizing their contact with water. Conversely, in organic solvents, the specific intermolecular interactions would be more dominant. dntb.gov.ua The initial molecular recognition events are central to the subsequent growth of larger assemblies.

Formation of Hierarchical Supramolecular Architectures (e.g., Nanofibers, Gels)

It is highly probable that this compound can form hierarchical supramolecular structures, such as nanofibers, which can further entangle to form hydrogels or organogels. This behavior is well-documented for other phenylalanine derivatives with aromatic capping groups. nih.govnih.gov The formation of these architectures is a multi-step process. Initially, individual molecules assemble into protofilaments, which then associate laterally to form thicker nanofibers or ribbons. These fibers can then form a three-dimensional network that entraps solvent molecules, leading to gelation. nih.gov

The mechanical properties of such gels are dependent on the density and connectivity of the nanofiber network. Studies on similar systems, like Fmoc-phenylalanine derivatives, have shown that the gelation process can be triggered by changes in pH or by solvent exchange methods. acs.org

Influence of Aromatic and Peptide Moieties on Self-Assembly Directives

The aromatic and peptide components of this compound play distinct and synergistic roles in directing self-assembly.

Aromatic Moieties (Z-group and Naphthyl Ester): The benzyloxycarbonyl (Z) group and the 2-naphthyl ester are critical for providing strong π-π stacking interactions. These interactions between the aromatic rings are a major driving force for the aggregation of the molecules. rsc.org The large, planar structure of the naphthyl group, in particular, is known to enhance self-assembly due to its extensive π-surface area. chegg.com The presence of these bulky aromatic groups at both the N- and C-termini can significantly influence the packing of the molecules. chegg.com

Peptide Moiety (L-phenylalanine): The L-phenylalanine core contributes through both hydrophobic interactions from its benzyl side chain and the potential for hydrogen bonding via its amide backbone. The chirality of the L-phenylalanine is also a critical factor that will be discussed in the next section. The inherent properties of phenylalanine itself to self-assemble into ordered nanostructures have been proven. acs.org

The balance between the hydrogen bonding of the peptide core and the π-π stacking of the aromatic ends dictates the final morphology of the assembled structures.

Chiral Amplification and Recognition in Supramolecular Systems

Chirality is a fundamental aspect of the self-assembly of amino acid-based molecules. Since the building block is the L-enantiomer of phenylalanine, it is expected that the resulting supramolecular structures will be chiral. This chirality can manifest at multiple levels, from the arrangement of molecules in a nanofiber to the macroscopic twisting of the fibers themselves.

The stereochemistry of the amino acid has a profound impact on the self-assembly process. Studies on dipeptides with different stereoisomers (e.g., L-Phe-L-Phe vs. D-Phe-L-Phe) have shown that heterochirality can drastically alter the resulting supramolecular structures, often leading to more stable and well-defined nanofibers. upc.edunih.gov In the case of a homochiral system like this compound, a specific and uniform chiral twist in the assembled structures is anticipated. Furthermore, such chiral assemblies have the potential for chiral recognition, being able to selectively interact with other chiral molecules. nih.gov

Role of N-Capping Groups on Self-Assembly Properties

The N-capping group is a key determinant of the self-assembly properties of amino acid derivatives. The Carbobenzyloxy (Z) group, while commonly used as a protecting group in peptide synthesis, also functions as an effective capping group to promote self-assembly. bachem.comnih.gov Its aromatic nature facilitates π-π stacking, similar to the more extensively studied Fmoc (fluorenylmethoxycarbonyl) group.

The table below compares the properties of different N-capping groups and their influence on the self-assembly of phenylalanine, providing a context for the expected role of the Z-group.

| N-Capping Group | Structure of Capping Group | Key Interactions | Typical Resulting Architectures |

| Carbobenzyloxy (Z) | Benzyl-O-C(O)- | π-π stacking, Hydrogen bonding | Expected to form nanofibers and gels |

| Fluorenylmethoxycarbonyl (Fmoc) | Fluorenyl-CH₂-O-C(O)- | Strong π-π stacking, Hydrogen bonding | Nanofibers, hydrogels |

| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-C(O)- | Hydrophobic interactions, Hydrogen bonding | Can form various nanostructures, including nanotubes and spheres |

The choice of the N-capping group directly influences the balance of intermolecular forces, thereby controlling the critical concentration for aggregation and the morphology of the resulting supramolecular structures. The Z-group, with its aromatic ring, is expected to be a potent driver of self-assembly for L-phenylalanine 2-naphthyl ester.

Computational Chemistry and Modeling Studies

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the dynamic nature of molecules over time. thermofisher.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape of a molecule, revealing the accessible shapes it can adopt and the energetic barriers between them. thermofisher.commdpi.com For Z-L-phenylalanine 2-naphthyl ester, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom around its various single bonds. This is crucial for understanding how the molecule interacts with its environment, such as a solvent or the active site of an enzyme.

The intermolecular interactions between this compound and its surroundings can also be meticulously studied using MD. These simulations can model the non-covalent interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, that govern its behavior in different media. For instance, in an aqueous environment, MD can predict how water molecules arrange themselves around the hydrophobic phenyl and naphthyl groups and the more polar ester and carbamate (B1207046) functionalities.

| MD Simulation Parameter | Typical Value/Setting | Relevance to this compound |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. |

| Simulation Time | Nanoseconds to Microseconds | Determines the extent of conformational sampling. |

| Temperature | 300 K (or as per experimental conditions) | Simulates physiological or experimental temperature. |

| Pressure | 1 atm (or as per experimental conditions) | Maintains constant pressure during the simulation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed picture of the electronic structure of a molecule. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. For this compound, these calculations can offer insights into the reactivity of different parts of the molecule.

For example, the electrophilicity of the carbonyl carbon in the ester group, a key factor in its susceptibility to nucleophilic attack by enzymes like chymotrypsin (B1334515), can be quantified. Furthermore, the electronic transitions responsible for the molecule's UV-Vis absorption and fluorescence properties can be predicted, which is vital for its use in reporter systems. researchgate.net A comparative computational study on phenylalanine residues has shown that the environment can significantly impact the photodynamics of the peptide, a principle that would also apply to this compound. researchgate.net

Computational Design of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule. plos.org Computational methods play a crucial role in the rational design of MIPs by screening for optimal functional monomers and cross-linkers before synthesis, saving time and resources. plos.orgnih.gov

The design process for a MIP specific to this compound would involve:

Template-Monomer Interaction Screening: Using computational tools, a library of virtual functional monomers can be screened for their binding affinity to the this compound template. The interaction energies, calculated using quantum mechanics or molecular mechanics, help in identifying monomers that can form a stable pre-polymerization complex with the template. plos.org

Solvent Selection: The choice of solvent (porogen) is critical for the formation of well-defined imprinted cavities. Computational models can predict the influence of different solvents on the template-monomer interactions and the resulting polymer morphology.

Polymerization Simulation: MD simulations can be used to model the polymerization process itself, providing insights into the structure and integrity of the imprinted sites within the cross-linked polymer network.

| Computational Step | Methodology | Objective for MIP Design |

| Monomer Screening | DFT, Molecular Mechanics | Identify monomers with the strongest and most specific interactions with this compound. |

| Stoichiometry Optimization | Binding Energy Calculations | Determine the optimal ratio of template to functional monomer. plos.org |

| Cross-linker Selection | MD Simulations | Ensure the formation of a rigid polymer matrix that preserves the imprinted cavity. |

Ligand-Protein Docking and Interaction Analysis (e.g., Enzyme-Substrate Complexes)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. researchgate.net In the case of this compound, which is a known substrate for the enzyme chymotrypsin, docking simulations can provide a detailed model of the enzyme-substrate complex.

These simulations place the this compound molecule into the active site of chymotrypsin and score the different binding poses based on their energetic favorability. The results can reveal key interactions, such as the insertion of the phenylalanine side chain into the enzyme's hydrophobic pocket and the positioning of the scissile ester bond near the catalytic serine residue. MD simulations of the docked complex can further refine the binding pose and provide insights into the dynamic stability of the interactions. researchgate.net

Theoretical Insights into Signaling Mechanisms in Reporter Systems

This compound can be used in reporter systems where its cleavage by an enzyme leads to a detectable signal, often a change in fluorescence. bakerlab.org Computational methods can provide theoretical insights into the mechanism of this signaling process. nih.gov

For instance, upon enzymatic hydrolysis, the 2-naphthol (B1666908) (naphthalen-2-ol) product is released. Quantum chemical calculations can be used to predict the fluorescence properties of both the intact ester and the released 2-naphthol. Such calculations can explain the change in fluorescence intensity or wavelength upon cleavage, which is the basis of the reporter assay. By understanding the electronic transitions involved, it is possible to computationally screen for modifications to the naphthyl group that could lead to improved reporter properties, such as a larger fluorescence quantum yield or a more significant spectral shift. While direct computational studies on the signaling mechanism of this specific reporter system are not widely available, the principles from computational studies of other fluorescent probes and enzyme mechanisms are applicable. thermofisher.comnih.gov

Applications in Peptidomimetic Chemistry and Design

Incorporation into Peptidomimetic Scaffolds

Research on related compounds, such as L-2-naphthylalanine (L-2Nal), has demonstrated the significant impact of the naphthyl moiety on peptide secondary structure. For instance, the introduction of L-2Nal into peptide sequences has been shown to stabilize β-hairpin folds through aromatic interactions. nih.govresearchgate.net This suggests that the 2-naphthyl group of Z-L-phenylalanine 2-naphthyl ester can be strategically employed to induce specific conformational constraints in a peptidomimetic scaffold, which is critical for binding to biological targets with high affinity and specificity.

While direct studies on the incorporation of this compound into complex scaffolds are not extensively documented, its utility can be inferred from standard peptide synthesis methodologies. The Z-group provides stable protection of the N-terminus during solution-phase synthesis, allowing for the sequential addition of other amino acids or chemical moieties. The 2-naphthyl ester, being a good leaving group, can be activated for the formation of an amide bond with an incoming amine nucleophile, thus extending the peptidomimetic chain.

The table below illustrates the potential influence of incorporating bulky aromatic residues, such as the 2-naphthyl group, on the conformational stability of a model peptide scaffold.

| Peptide Sequence | Aromatic Residue | Observed Conformation | Reference |

| Model Peptide A | Phenylalanine | Flexible | General Knowledge |

| Model Peptide B | 2-Naphthylalanine | Stabilized β-hairpin | researchgate.net |

| Model Peptide C | Tryptophan | Stabilized β-hairpin (Trp-zip) | General Knowledge |

Design of Dipeptide Mimics with Bioactive Potential

This compound is an excellent starting material for the synthesis of dipeptide mimics. Dipeptides and their analogs are of significant interest in drug discovery as they can interact with a wide range of biological targets, including enzymes and receptors. The synthesis of such mimics often involves the coupling of the Z-protected phenylalanine ester with another amino acid or a non-proteinogenic building block.

The 2-naphthyl ester functionality can be particularly advantageous in enzymatic peptide synthesis. Proteases such as chymotrypsin (B1334515) can recognize the L-phenylalanine residue and catalyze the formation of a peptide bond by aminolysis of the ester. This chemoenzymatic approach offers high stereoselectivity and mild reaction conditions, which are desirable for the synthesis of complex molecules.

The resulting dipeptide mimics, containing the phenyl and naphthyl aromatic systems, can exhibit enhanced hydrophobic interactions with target proteins. For example, the incorporation of 2-naphthylalanine has been utilized in the rational design of a potent antagonist for the CXCR4 receptor, a target for cancer therapy. nih.gov This highlights the potential of using the structural motifs present in this compound to develop bioactive dipeptide mimics.

The following table outlines a hypothetical design strategy for bioactive dipeptide mimics starting from this compound.

| Starting Material | Coupling Partner | Resulting Dipeptide Mimic | Potential Biological Target |

| This compound | L-Proline methyl ester | Z-L-Phe-L-Pro-OMe | Proteases, Receptors |

| This compound | Glycine ethyl ester | Z-L-Phe-Gly-OEt | Enzyme Substrate Mimic |

| This compound | β-Alanine tert-butyl ester | Z-L-Phe-β-Ala-OtBu | Modified Peptide Backbone |

Structure-Activity Relationship Studies in Peptidomimetic Series

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. This compound can be a key component in generating a series of peptidomimetics for SAR studies.

By systematically modifying each part of the molecule—the Z-group, the phenylalanine side chain, and the naphthyl ester—researchers can probe the specific interactions that are crucial for bioactivity. For instance, replacing the 2-naphthyl ester with other esters (e.g., methyl, ethyl, pentafluorophenyl) can modulate the reactivity of the acyl donor in peptide coupling reactions and also alter the steric and electronic properties of the final molecule. Similarly, modifications to the phenyl ring of the phenylalanine residue (e.g., substitution with halogens or other functional groups) can provide valuable SAR data.

The table below presents a hypothetical SAR study design for a series of dipeptide mimics based on a Z-L-phenylalanine scaffold.

| Compound | R1 (N-terminus) | R2 (Side Chain) | R3 (C-terminus) | Relative Activity |

| 1 | Z (Benzyloxycarbonyl) | Phenyl | 2-Naphthyl ester | 1.0 |

| 2 | Boc (tert-Butoxycarbonyl) | Phenyl | 2-Naphthyl ester | TBD |

| 3 | Z (Benzyloxycarbonyl) | 4-Fluoro-phenyl | 2-Naphthyl ester | TBD |

| 4 | Z (Benzyloxycarbonyl) | Phenyl | Methyl ester | TBD |

Future Perspectives and Emerging Research Directions

Integration with Advanced Functional Materials

The future will likely see Z-L-phenylalanine 2-naphthyl ester and its derivatives used as fundamental building blocks in the creation of advanced functional materials. The self-assembly of peptides and related molecules is a powerful method for generating ordered nanostructures, such as hydrogels, which can serve as carriers for therapeutic agents. mdpi.com For instance, short peptides incorporating aromatic groups, like phenylalanine and naphthalene-modified residues, have been shown to form co-assembled nanofibers with proteins, creating hydrogels with good biocompatibility that can enhance immune responses. mdpi.com

The inherent hydrophobicity and potential for π-π stacking interactions from both the phenyl and naphthyl groups in this compound make it an excellent candidate for designing new biomaterials. These materials could be engineered to encapsulate and control the release of hydrophobic drugs. Furthermore, the synthesis of polymers like poly(amine-co-ester)s from amino acid-derived monomers is a promising route to creating biodegradable and aqueous-soluble materials for biomedical applications. rsc.org Future research will likely focus on polymerizing or co-polymerizing monomers based on this compound to create novel polymers with tailored properties for drug delivery or tissue engineering.

Development of Novel Biosensing Platforms

A significant and immediate area of research is the use of this compound in novel biosensing platforms, particularly for the detection of proteases. nih.gov Proteases are crucial biomarkers for a range of diseases, and their sensitive detection is a major goal in diagnostics. nih.govnih.gov Naphthyl esters are known to be highly effective substrates for various proteases, including chymotrypsin (B1334515), which specifically recognizes and cleaves at the C-terminus of aromatic amino acids like phenylalanine. nih.govnih.gov

The enzymatic hydrolysis of this compound by a target protease would release 2-naphthol (B1666908), a molecule that can be detected via colorimetric or fluorescent methods. nih.gov Research has shown that using α-naphthyl ester derivatives as substrates leads to a more sensitive assay compared to corresponding methyl or ethyl esters. nih.gov

Emerging biosensor designs leverage this principle in increasingly sophisticated ways:

Fluorescence Resonance Energy Transfer (FRET): The compound could be incorporated into a peptide sequence flanked by a FRET pair. Cleavage of the peptide would separate the pair and generate a measurable fluorescent signal. nih.gov

Nanomaterial Integration: Peptide substrates can be attached to nanomaterials like single-wall carbon nanotubes (SWCNTs) or metal-organic frameworks (MOFs). nih.govsemanticscholar.org The enzymatic digestion of the peptide alters the photoluminescence of the SWCNTs or the environment of a fluorescent probe, providing a highly sensitive detection signal. semanticscholar.org A paper-based biosensor using peptide-encapsulated SWCNTs has already been demonstrated for detecting trypsin in urine. semanticscholar.org

Electrochemical Sensors: A peptide containing the target sequence can be immobilized on an electrode surface. Proteolytic cleavage alters the electrochemical properties of the surface, enabling label-free detection. mdpi.com

The specificity of the phenylalanine residue for enzymes like chymotrypsin, combined with the sensitive detection afforded by the naphthyl ester group, makes this compound a prime candidate for the next generation of point-of-care diagnostic devices. nih.govsemanticscholar.org

Green Chemistry Approaches in Synthesis and Application

Future research will increasingly prioritize environmentally benign methods for the synthesis of this compound. Traditional esterification methods often require harsh conditions or toxic reagents. Green chemistry offers several promising alternatives for the synthesis of amino acid esters:

Ionic Liquids: These have been explored as green catalysts and solvents for the esterification of amino acids, offering simple work-up procedures and high yields. researchgate.net

Mild Reagents: The use of reagents like trimethylchlorosilane in methanol (B129727) provides a convenient and efficient method for preparing amino acid methyl esters at room temperature. mdpi.com Similarly, triphosgene (B27547) has been used for esterification under mild conditions with excellent yields. researchgate.net

Orthogonal Deprotection: For applications in peptide synthesis, methods for the selective hydrolysis of esters without removing protecting groups like Fmoc are crucial. Using greener and less expensive chemicals like calcium(II) iodide has been shown to be effective for this purpose, improving upon older methods. mdpi.com

These approaches reduce waste, avoid hazardous solvents, and lower energy consumption, aligning the production and use of this compound with principles of sustainability.

Advanced Multi-Scale Computational Modeling

Computational modeling is becoming an indispensable tool for predicting how molecules like this compound will behave within larger biological systems. By incorporating this compound into a peptide chain, its unique structural features can be leveraged, and modeling can guide the design process.

A key area of focus is the study of aromatic interactions, which are crucial for stabilizing peptide and protein structures. nih.gov Geometric analysis has been used to compare the interactions of different aromatic amino acids. Such studies have revealed that 2-naphthylalanine, the core of the ester portion of the target compound, behaves similarly to a substituted phenylalanine and contributes significantly to the stability of peptide folds like β-hairpins. nih.govresearchgate.net

Future computational work will likely involve:

Molecular Dynamics (MD) Simulations: MD simulations can be used to investigate how a peptide functionalized with a 2-naphthyl ester group interacts with a target protein. unimi.it This can predict binding affinity and conformational changes, guiding the design of peptide-based drugs.

Protein Structure Prediction: Tools like AlphaFold are revolutionizing the ability to predict protein-protein interaction sites. nih.gov This information can be used to design peptides that mimic these interaction surfaces, and this compound could be used as a building block to replicate key aromatic contacts.

These advanced modeling techniques will accelerate the rational design of peptides and materials, saving significant time and resources in the laboratory.

Exploration in Protein and Peptide Functionalization Technologies

The use of this compound as a building block in solid-phase peptide synthesis is a major avenue for future research. Introducing this non-canonical amino acid derivative into a peptide chain imparts unique properties that can be exploited for therapeutic and research purposes.

The primary goal of this functionalization is to control and study biological processes, particularly protein-protein interactions (PPIs). nih.gov Dysregulated PPIs are implicated in many diseases, and peptides designed to interfere with these interactions are a promising class of new drugs. unimi.it

Key research directions include:

Stabilizing Peptide Structures: The bulky and aromatic naphthyl group can be used to enforce specific secondary structures, such as β-hairpins or α-helices. nih.govresearchgate.net This is critical because many peptides are too flexible to be effective drugs, and pre-organizing them into their bioactive conformation enhances binding affinity.

Mimicking Protein Surfaces: Peptides can be designed to mimic the "hot spots" on a protein's surface that are critical for its interactions. unimi.it The 2-naphthyl group can serve as a substitute for large hydrophobic residues like tryptophan, allowing for the precise tuning of the peptide's shape and chemical properties to match the target. researchgate.net

Developing Novel Biomaterials: As mentioned previously, peptides functionalized with naphthalene (B1677914) groups can self-assemble into supramolecular structures like hydrogels, demonstrating their utility beyond direct therapeutic interaction. mdpi.com

By using this compound in peptide synthesis, researchers can create novel tools to probe biological systems and develop next-generation therapeutics that target the complex network of protein interactions.

Q & A

Q. What are the recommended synthetic routes for preparing Z-L-phenylalanine 2-naphthyl ester with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling Z-protected L-phenylalanine with 2-naphthol derivatives. A robust approach uses solid-phase peptide synthesis (SPPS) with resins like 4-methylbenzhydrylamine, employing double coupling strategies (e.g., 1,3-diisopropylcarbodiimide followed by TBTU activation) to ensure high yield and enantiopurity . For solution-phase synthesis, esterification via chloroformate intermediates (e.g., 2-naphthyl chloroformate) in anhydrous dichloromethane with base catalysis (e.g., triethylamine) is effective . Purity is validated by HPLC (C18 column, acetonitrile/water gradient) and H/C NMR for stereochemical confirmation .

Q. How should researchers characterize the chemical stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 37°C. Monitor degradation via reverse-phase HPLC (e.g., 70:30 methanol/water mobile phase) and quantify hydrolytic byproducts like free 2-naphthol using UV detection at 275 nm. For acidic conditions (pH < 3), ester hydrolysis dominates, while alkaline conditions (pH > 10) may induce racemization. Include mass spectrometry (LC-MS) to identify degradation intermediates .

Q. What analytical techniques are critical for confirming the identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show characteristic peaks: Z-group benzyl protons (δ 7.2–7.4 ppm), 2-naphthyl aromatic protons (δ 7.7–8.2 ppm), and the α-proton of phenylalanine (δ 4.5–4.7 ppm).

- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiopurity (>99% ee).

- Elemental Analysis : Match experimental C, H, N values to theoretical (e.g., CHNO; Calc: C 73.64%, H 5.41%, N 3.58%) .

Advanced Research Questions

Q. How can kinetic studies optimize the amidolysis of this compound in enzyme-mimetic systems?

- Methodological Answer : Design pseudo-first-order kinetics experiments using molecularly imprinted polymers (MIPs) as catalysts. Monitor reaction progress via UV-Vis spectroscopy by tracking 2-naphthol release at 275 nm. Vary temperature (25–45°C) and substrate concentration to calculate activation parameters (ΔH‡, ΔS‡) and compare turnover frequencies (TOF) with natural enzymes like chymotrypsin. Use Lineweaver-Burk plots to analyze inhibition effects from competing esters (e.g., p-nitroanilide derivatives) .

Q. What strategies resolve contradictions in reported yields for this compound synthesis across different studies?

- Methodological Answer :

- Reaction Optimization : Screen coupling agents (DCC vs. TBTU) and solvents (DMF vs. dichloromethane) to identify yield-limiting factors. For example, TBTU minimizes racemization but requires strict anhydrous conditions.

- Byproduct Analysis : Use LC-MS to detect side products like diketopiperazines or naphthyl carbamates, which may form during incomplete coupling.

- Reproducibility Checks : Cross-validate protocols using resin-bound vs. solution-phase synthesis, referencing CAS RN 35909-92-3 for standardized characterization .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform docking simulations (AutoDock Vina) using the crystal structure of target enzymes (e.g., proteases or esterases). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level to generate partial charges and conformational ensembles. Validate predictions with SPR (surface plasmon resonance) binding assays, correlating computed binding energies () with experimental values. Highlight steric clashes between the 2-naphthyl group and hydrophobic enzyme pockets .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : Use the compound as a suicide substrate for serine proteases. Pre-incubate the enzyme with the ester, then measure residual activity via chromogenic assays (e.g., hydrolysis of p-nitroanilide substrates). Perform MALDI-TOF MS on tryptic digests of the inhibited enzyme to identify covalent adducts at the active site (e.g., Ser-195 in chymotrypsin). Compare inhibition kinetics () with methyl or benzyl esters to assess steric/electronic effects of the 2-naphthyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.